4-(2-Chloroethyl)-1,2-dimethoxybenzene

Description

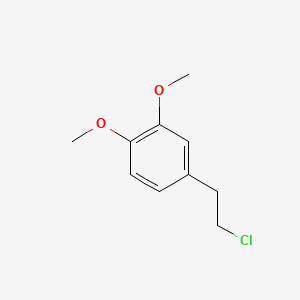

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZGITQAWSRBJPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCCl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181633 | |

| Record name | 4-(2-Chloroethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27160-08-3 | |

| Record name | 4-(2-Chloroethyl)-1,2-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27160-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloroethyl)-1,2-dimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027160083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Chloroethyl)-1,2-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-chloroethyl)-1,2-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Systematic Nomenclature and Structural Classification Within Haloalkyl Aromatics

From a chemical standpoint, 4-(2-Chloroethyl)-1,2-dimethoxybenzene is a substituted aromatic compound. Its systematic IUPAC name is this compound. youtube.comnih.gov The structure features a benzene (B151609) ring substituted with a 2-chloroethyl group at position 4, and two methoxy (B1213986) groups at positions 1 and 2. youtube.com This compound belongs to the class of haloalkyl aromatics, which are characterized by an aromatic ring bearing an alkyl chain that is substituted with one or more halogen atoms. The presence of both the chloroethyl group and the dimethoxy-substituted benzene ring provides a unique combination of reactivity, making it a valuable precursor in various synthetic transformations.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Systematic Name | This compound |

| CAS Number | 27160-08-3 |

| Molecular Formula | C₁₀H₁₃ClO₂ |

| Molecular Weight | 200.66 g/mol |

| Synonyms | Benzene, 4-(2-chloroethyl)-1,2-dimethoxy-, Homoveratryl chloride, 2-(3,4-Dimethoxyphenyl)ethyl chloride, 3,4-Dimethoxyphenethyl chloride |

Significance As a Versatile Building Block in Contemporary Chemical Research

The synthetic utility of 4-(2-Chloroethyl)-1,2-dimethoxybenzene lies in the reactivity of its chloroethyl side chain, which readily participates in nucleophilic substitution and cyclization reactions. This reactivity, combined with the electron-rich nature of the dimethoxybenzene ring, makes it a cornerstone in the synthesis of various heterocyclic systems, particularly isoquinoline (B145761) alkaloids.

A prominent example of its application is in the total synthesis of papaverine, a benzylisoquinoline alkaloid with important medicinal properties. derpharmachemica.comresearchgate.net In these syntheses, the 3,4-dimethoxyphenethyl moiety, derived from this compound, is a key structural component that forms a significant portion of the final alkaloid framework. The chloroethyl group allows for the crucial carbon-carbon and carbon-nitrogen bond formations necessary to construct the isoquinoline core.

Beyond papaverine, this building block is instrumental in the synthesis of other related isoquinoline alkaloids such as (±) Setigeridine and (±) Setigerine. derpharmachemica.com Its utility extends to the preparation of various substituted isoquinoline derivatives, which are of interest in medicinal chemistry due to their diverse biological activities. pitt.edu The synthesis of these complex molecules often involves multi-step reaction sequences where the introduction of the this compound unit is a critical step. youtube.com

Furthermore, the principles of using chloroethyl-substituted aromatics are applied in the construction of other fused heterocyclic systems. While direct examples for the title compound are specific, the strategy is broadly applicable in organic synthesis for creating complex molecular scaffolds found in natural products and pharmaceutical agents. mdpi.comnih.gov The ability to introduce the 3,4-dimethoxyphenethyl unit makes it a valuable tool for chemists engaged in the synthesis of biologically active molecules. lumenlearning.comnih.gov

Table 2: Selected Applications in Organic Synthesis

| Reaction Type | Product Class | Significance |

|---|---|---|

| Nucleophilic Substitution | Amine derivatives | Precursors for cyclization reactions |

| Bischler-Napieralski Reaction | Dihydroisoquinolines | Key intermediates for isoquinoline alkaloids |

| Pictet-Spengler type reactions | Tetrahydroisoquinolines | Access to diverse alkaloid scaffolds |

| Friedel-Crafts type reactions | Extended aromatic systems | Construction of complex carbon frameworks |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic compounds, offering unparalleled detail about the chemical environment of individual protons and carbon atoms. For 4-(2-Chloroethyl)-1,2-dimethoxybenzene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of its structure.

Advanced 1H and 13C NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment

A comprehensive analysis using 1D and 2D NMR techniques is essential for the complete assignment of the proton (¹H) and carbon (¹³C) signals of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum is predicted to exhibit characteristic signals corresponding to the aromatic protons, the ethyl side chain protons, and the methoxy (B1213986) group protons. The aromatic region would likely show three signals corresponding to the protons on the substituted benzene (B151609) ring. The ethyl side chain would present as two triplets, one for the methylene (B1212753) group adjacent to the aromatic ring and another for the methylene group attached to the chlorine atom. The two methoxy groups would likely appear as a single peak due to their chemical equivalence, or as two closely spaced singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. It is expected to show distinct signals for the two carbons of the ethyl side chain, the six carbons of the benzene ring (with some potentially overlapping), and the two carbons of the methoxy groups. The chemical shifts of these carbons are influenced by their local electronic environment.

2D NMR Spectroscopy: To definitively assign these signals, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the two methylene groups of the chloroethyl side chain, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connection between the chloroethyl side chain and the dimethoxybenzene ring, as well as the positions of the methoxy groups relative to the side chain. For example, correlations would be expected between the protons of the methylene group adjacent to the ring and the quaternary carbons of the ring.

A predicted ¹H and ¹³C NMR data table for this compound, based on the analysis of analogous compounds such as 4-ethyl-1,2-dimethoxybenzene, is presented below. materialsciencejournal.orgresearchgate.net

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | ~6.8 | ~112 |

| H-5 | ~6.7 | ~111 |

| H-6 | ~6.7 | ~120 |

| -CH₂-Ar | ~2.9 (t) | ~38 |

| -CH₂-Cl | ~3.6 (t) | ~45 |

| 1-OCH₃ | ~3.8 (s) | ~56 |

| 2-OCH₃ | ~3.8 (s) | ~56 |

| C-1 | - | ~149 |

| C-2 | - | ~148 |

| C-4 | - | ~133 |

| C-3 | - | ~112 |

| C-5 | - | ~111 |

| C-6 | - | ~120 |

Note: The predicted chemical shifts are approximate and can vary based on the solvent and other experimental conditions. 't' denotes a triplet and 's' denotes a singlet.

Stereochemical Elucidation via NMR Anisotropy Effects

For a molecule like this compound, which lacks stereocenters in its ground state, the primary application of NMR anisotropy effects would be to study the conformational preferences of the methoxy groups and the chloroethyl side chain. The free rotation around the single bonds can be influenced by steric and electronic factors. While not leading to stable stereoisomers at room temperature, these conformational dynamics can be investigated by observing changes in chemical shifts and coupling constants at different temperatures or in different solvents. The magnetic anisotropy of the benzene ring can influence the chemical shifts of the protons in the flexible side chain, providing insights into its preferred spatial orientation relative to the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact molecular weight of this compound. With a molecular formula of C₁₀H₁₃ClO₂, the expected monoisotopic mass is approximately 200.0604 Da. HRMS can measure this mass with high precision, which helps in confirming the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass. The presence of chlorine would be evident from the isotopic pattern, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope. youtube.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the molecular ion ([M]⁺˙) would be expected to undergo several characteristic fragmentation pathways.

A plausible fragmentation pattern would involve the loss of the chloroethyl side chain or parts of it. A key fragmentation would be the cleavage of the C-C bond between the ethyl group and the benzene ring, leading to the formation of a stable benzylic cation. The presence of the chlorine atom introduces specific fragmentation pathways, such as the loss of a chlorine radical or a molecule of HCl.

Based on the fragmentation of similar structures, the following key fragments would be anticipated in the mass spectrum: chemguide.co.uknist.goviitm.ac.in

[M-Cl]⁺: Loss of a chlorine radical.

[M-C₂H₄Cl]⁺: Loss of the entire chloroethyl radical, leading to a dimethoxybenzene cation.

[C₈H₉O₂]⁺: A fragment corresponding to the dimethoxybenzyl cation, which would be particularly stable.

Fragments arising from the loss of methyl groups from the methoxy substituents.

A predicted fragmentation data table is provided below:

| m/z | Predicted Fragment Ion | Notes |

| 200/202 | [C₁₀H₁₃ClO₂]⁺˙ | Molecular ion peak with characteristic 3:1 isotopic pattern for chlorine. |

| 165 | [C₁₀H₁₂O₂]⁺˙ | Loss of HCl. |

| 151 | [C₉H₁₁O₂]⁺ | Loss of a CH₂Cl radical. |

| 137 | [C₈H₉O₂]⁺ | Formation of the stable 3,4-dimethoxybenzyl cation. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display absorption bands characteristic of its structural features. Key expected absorptions include:

C-H stretching (aromatic): Typically in the range of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): From the ethyl and methoxy groups, expected in the 2950-2850 cm⁻¹ region.

C=C stretching (aromatic): Bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

C-O stretching (ether): Strong absorptions around 1250 cm⁻¹ and 1020 cm⁻¹ due to the aryl-alkyl ether linkages of the methoxy groups.

C-Cl stretching: A band in the region of 800-600 cm⁻¹, which is characteristic of the chloroalkane functionality. docbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also show characteristic bands for the aromatic ring and the various C-H and C-C bonds. Aromatic ring vibrations are often strong in Raman spectra. The C-Cl stretch would also be observable.

A table of predicted characteristic vibrational frequencies is presented below. materialsciencejournal.orgpsgcas.ac.inmdpi.com

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |

| Aliphatic C-H | 2950-2850 | 2950-2850 | Stretching |

| Aromatic C=C | 1600-1450 | 1600-1450 | Stretching |

| C-O (ether) | 1260-1200, 1050-1000 | 1260-1200, 1050-1000 | Stretching |

| C-Cl | 800-600 | 800-600 | Stretching |

Chromatographic Methods for Purity Analysis and Reaction Monitoring

Chromatography is indispensable for the qualitative and quantitative analysis of this compound, allowing for the separation of the target compound from starting materials, by-products, and impurities.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is widely used for purity assessment and for monitoring the progress of chemical reactions.

Principles and Applications: In GC, the sample is vaporized and injected into a chromatographic column. Separation occurs as the analyte partitions between a stationary phase (a high-boiling liquid coated on an inert solid support) and a mobile phase (an inert gas, such as helium or nitrogen). The choice of column is critical; for chlorinated aromatic compounds, a range of stationary phases with different polarities can be screened for optimal separation. researchgate.net Columns such as DB-1 (100% dimethylpolysiloxane) or DB-5 (5% phenyl-dimethylpolysiloxane) are common non-polar choices, while more polar columns like those with polyethylene (B3416737) glycol (Wax) or cyanopropyl-phenyl phases can also be employed. researchgate.netresearchgate.net

Detectors:

Flame Ionization Detector (FID): FID is a common detector that offers high sensitivity for organic compounds. It is robust and provides a linear response over a wide concentration range, making it suitable for quantitative purity analysis. japsonline.com

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) provides not only quantitative data but also structural information, allowing for the definitive identification of the main component as well as any impurities by comparing their mass spectra to library data. rsc.org

Headspace (HS) GC: For analyzing volatile impurities that may be present in trace amounts, static headspace sampling (HS-GC) is a key analytical tool. researchgate.net This technique involves heating the sample in a sealed vial to allow volatile components to partition into the gas phase (headspace), which is then injected into the GC. This is particularly useful for detecting residual solvents or volatile by-products from synthesis. researchgate.net

A typical GC method for a related chlorinated compound might involve a DB-5 column with a temperature program designed to separate isomers and related substances effectively. wjpps.com The method would be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) according to established guidelines. wjpps.com

Table 1: Illustrative GC Parameters for Analysis of Chlorinated Aromatic Compounds

| Parameter | Typical Setting | Purpose |

| Column | DB-5, 30 m x 0.32 mm, 0.25 µm film | General-purpose column for separating compounds of intermediate polarity. wjpps.com |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the analyte through the column. |

| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. wjpps.com |

| Detector | FID or MS | FID for robust quantification; MS for identification and quantification. japsonline.comrsc.org |

| Detector Temp | 260 °C (FID) | Prevents condensation of the analyte in the detector. wjpps.com |

| Oven Program | Initial 40°C, ramp to 250°C | Temperature gradient to separate compounds with different boiling points. researchgate.net |

| Injection Mode | Split/Splitless or Headspace | Split for concentrated samples, splitless for trace analysis, headspace for volatiles. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of less volatile or thermally labile compounds and is frequently used for purity determination and reaction monitoring of aromatic compounds like this compound. nih.govnih.gov

Principles and Applications: The most common mode for this type of analysis is reversed-phase HPLC (RP-HPLC). researchgate.net In this setup, the stationary phase is non-polar (e.g., a C18-modified silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Separation is achieved based on the differential partitioning of the analytes between the stationary and mobile phases.

The analysis of complex mixtures containing structurally similar compounds, such as isomers or degradation products, can be challenging due to overlapping peaks. nih.gov Advanced strategies, including the use of multi-column screening, different organic modifiers, or computer-assisted simulation software, can be employed to develop robust methods that achieve baseline separation of all components. rsc.org

Detectors:

UV-Vis Diode Array Detector (DAD): This is the most common detector for HPLC analysis of aromatic compounds. nih.gov It measures the absorbance of the eluent across a range of wavelengths simultaneously, which not only allows for quantification but also provides spectral information that can help in peak identification and purity assessment.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity. LC-MS is capable of identifying unknown impurities by providing molecular weight and fragmentation data, which is invaluable during process development and impurity profiling. researchgate.net

Method validation for HPLC includes assessing specificity, linearity, accuracy, precision, and robustness to ensure the results are reliable for routine analysis. nih.govresearchgate.net

Table 2: Representative RP-HPLC Method Parameters

| Parameter | Typical Setting | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column for separating non-polar to moderately polar analytes. |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in Water | A gradient of increasing acetonitrile concentration is used to elute compounds of varying polarity. nih.gov |

| Flow Rate | 1.0 mL/min | Controls the retention time and efficiency of the separation. researchgate.net |

| Column Temp | 25-40 °C | Maintains reproducible retention times and can improve peak shape. |

| Detector | UV-Vis Diode Array Detector (DAD) at 255 nm | Monitors the absorbance of the aromatic ring for quantification. researchgate.net |

| Injection Volume | 10 µL | A small, precise volume of the sample solution. |

Thermal Analysis Techniques for Material Science Implications of Derivatives (e.g., TGA, DSC)

Thermal analysis techniques are crucial for characterizing the physical properties and thermal stability of materials derived from this compound, such as polymers or other advanced materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two primary methods used for this purpose.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of a material. For a polymer derived from this compound, TGA would reveal the temperature at which degradation begins and the temperature of maximum decomposition (Tmax), providing critical information about its service temperature and stability. alliedacademies.orgresearchgate.net For example, a study on a related polymer showed weight loss occurring between 200-460°C, indicating its decomposition range. alliedacademies.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. For a crystalline derivative, DSC would show a sharp endothermic peak at its melting point, and the area of this peak corresponds to the latent heat of fusion. researchgate.net In a study of 1,2,3-trimethoxybenzene, DSC analysis identified a melting point of 46.58°C. researchgate.net This information is vital for understanding the processing conditions and physical state of a material.

Table 3: Application of Thermal Analysis Techniques

| Technique | Information Obtained | Relevance to Derivatives |

| TGA | Decomposition Temperature (Tmax), Mass Loss Profile, Thermal Stability | Determines the upper temperature limit for material application and provides insight into degradation mechanisms. alliedacademies.org |

| DSC | Melting Point (Tm), Glass Transition Temperature (Tg), Heat of Fusion (ΔHf), Crystallinity | Characterizes the physical state (amorphous vs. crystalline), processing parameters, and thermodynamic properties of the material. researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov If this compound or one of its derivatives can be grown as a single crystal, this method can provide an unambiguous structural elucidation.

For this compound, a crystal structure would confirm the substitution pattern on the benzene ring and reveal the conformation of the dimethoxy and chloroethyl substituents. A study on the related compound 1,2-dimethoxybenzene (B1683551) (veratrole) showed that the methoxy groups adopt a trans conformation relative to each other and are slightly twisted out of the plane of the benzene ring. rsc.org This type of detailed structural information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding, which can influence the material's physical properties. researchgate.net

Table 4: Key Parameters from an X-ray Crystallography Study

| Parameter | Description | Example from Related Structures |

| Chemical Formula | The elemental composition of the molecule. | C16H26ClNO researchgate.net |

| Formula Weight | The mass of one mole of the compound. | 200.66 g/mol echemi.com |

| Crystal System | The basic geometric lattice of the crystal (e.g., Monoclinic, Orthorhombic). | Orthorhombic researchgate.net |

| Space Group | The symmetry group of the crystal structure. | Pna2₁ researchgate.net |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 6.23 Å, b = 26.01 Å, c = 12.48 Å, β = 93.24° mdpi.com |

| Z Value | The number of formula units per unit cell. | 4 researchgate.net |

| Bond Lengths/Angles | Precise measurements of the distances between atoms and the angles between bonds. | Provides definitive conformational data. rsc.org |

Computational and Theoretical Investigations of 4 2 Chloroethyl 1,2 Dimethoxybenzene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the three-dimensional structure and electronic nature of a molecule. For 4-(2-chloroethyl)-1,2-dimethoxybenzene, these calculations would begin with a geometry optimization to determine the most stable arrangement of its atoms in space. This process would yield precise data on bond lengths, bond angles, and dihedral angles.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the exploration of reaction mechanisms, prediction of products, and determination of reaction rates. For this compound, researchers could model a variety of reactions, such as nucleophilic substitution at the chloroethyl group or electrophilic substitution on the dimethoxy-substituted benzene (B151609) ring.

This modeling involves identifying the transition state—the highest energy point along the reaction coordinate—which is a critical step in understanding the kinetics of a reaction. By calculating the energy of the transition state, the activation energy for the reaction can be determined. A lower activation energy implies a faster reaction. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products.

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational methods can predict various types of spectra, including Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectroscopy. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

DFT calculations can predict the chemical shifts of hydrogen and carbon atoms in the molecule. These predicted values can then be compared to experimentally obtained NMR spectra to aid in the assignment of signals to specific atoms. Similarly, the vibrational frequencies of the molecule can be calculated to predict the positions of absorption bands in its IR spectrum. A comparison of the predicted and experimental IR spectra can help to confirm the presence of specific functional groups. While experimental spectra for related compounds like 4-chloro-1,2-dimethoxybenzene (B92193) are available, a direct comparison for the title compound is not possible without dedicated research. nih.gov

Table 2: Illustrative Data for Computational vs. Experimental Spectroscopic Analysis (Hypothetical for this compound)

| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (ppm) | Data not available | Data not available |

| ¹³C NMR (ppm) | Data not available | Data not available |

| IR (cm⁻¹) | Data not available | Data not available |

This table is for illustrative purposes only, as specific computational or comprehensive experimental data for this compound is not currently published.

Reactivity and Selectivity Predictions using Density Functional Theory (DFT)

DFT is a powerful tool for predicting the reactivity and selectivity of a molecule. Key to these predictions are the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity.

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups and a region of positive or neutral potential near the chloroethyl group.

Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated from the HOMO and LUMO energies to provide quantitative measures of the molecule's reactivity.

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthetic Routes Utilizing 4-(2-Chloroethyl)-1,2-dimethoxybenzene

The synthesis of single-enantiomer chiral compounds is a critical objective in modern chemistry, particularly for pharmaceuticals and agrochemicals. A significant future direction for this compound lies in its use as a prochiral building block in asymmetric synthesis. The development of catalytic enantioselective reactions that transform the chloroethyl group can provide access to valuable chiral molecules.

Emerging strategies in transition-metal catalysis offer a pathway to achieve this. snnu.edu.cnacs.org For instance, enantioconvergent substitution reactions, where a chiral catalyst transforms a racemic starting material into a single enantiomer of the product, are a promising approach. acs.orgnih.gov By using a chiral transition-metal complex, such as one based on nickel or copper, the nucleophilic substitution of the chloride on this compound could be controlled to produce an enantiomerically enriched product. nih.gov The generation of a radical intermediate from the alkyl halide allows both enantiomers of a racemic starting material to be converted into the same achiral radical, which then combines with a chiral catalyst to form a single stereoisomer of the product. acs.orgnih.gov This approach could be applied to synthesize chiral precursors for biologically active phenethylamine (B48288) derivatives. researchgate.net Furthermore, the use of chiral Lewis bases as organocatalysts has been shown to enable enantioselective halogenation reactions and could be adapted for transformations involving the chloroethyl group. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The shift from traditional batch synthesis to continuous flow chemistry is revolutionizing chemical manufacturing. uc.pt Integrating the synthesis and reactions of this compound into flow chemistry and automated platforms is a key area for future research, aimed at improving efficiency, safety, and scalability. researchgate.netbohrium.com

Flow chemistry offers superior control over reaction parameters like temperature, pressure, and mixing, which is particularly advantageous for managing potentially exothermic nucleophilic substitution reactions involving the chloroethyl group. mt.comstolichem.com The high surface-area-to-volume ratio in flow reactors enhances heat transfer, allowing for safer operating conditions. vapourtec.com This technology enables the use of reaction conditions, such as superheating solvents under pressure, that are not safely achievable in batch reactors, potentially leading to faster reactions and higher yields. mt.com

Automated synthesis platforms, which can combine flow reactors with robotic handling and in-line analysis, could use this compound as a core building block to rapidly generate libraries of compounds. researchgate.netmit.edu By systematically varying the nucleophiles or reaction conditions, these automated systems can accelerate the discovery of new molecules with desired properties for pharmaceutical or materials science applications. nih.gov

Exploration of Novel Catalytic Transformations Involving the Chloroethyl Moiety

The chloroethyl group is a reactive handle, but its utility can be greatly expanded beyond classical substitutions by exploring novel catalytic transformations. A major challenge in organic synthesis is the activation of stable C(sp³)–Cl bonds, which are generally less reactive than their C(sp²) counterparts (e.g., aryl chlorides) in many catalytic cycles. nih.gov

Recent advances in photoredox catalysis offer a mild and efficient way to activate unactivated alkyl chlorides. researchgate.netbeilstein-journals.org By using visible light and a suitable photocatalyst, a single-electron transfer process can generate a carbon-centered radical from the chloroethyl group of this compound. nih.govacs.org This highly reactive radical intermediate can then participate in a variety of bond-forming reactions that are difficult to achieve through other means. The synergistic combination of photoredox catalysis with transition metals like nickel, cobalt, or zirconium has proven effective for cleaving strong C–Cl bonds and enabling new cross-coupling reactions. nih.govacs.orgchemrxiv.org These methods open the door to novel C-C and C-heteroatom bond formations.

While classical palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig amination typically involve aryl halides, modern research is focused on adapting these powerful tools for sp³-hybridized alkyl halides. nih.govwikipedia.orgorganic-chemistry.org The development of new ligands and catalyst systems is making the cross-coupling of alkyl chlorides increasingly feasible, presenting a significant opportunity for the derivatization of this compound. snnu.edu.cn

| Catalytic Transformation | Enabling Technology | Potential Catalyst System | Resulting Transformation on the Chloroethyl Group |

| Asymmetric Substitution | Chiral Catalysis | Chiral Nickel or Copper Complexes nih.gov | Enantioselective C-Nucleophile or C-Heteroatom bond formation |

| Reductive Cyclization | Metallaphotoredox Catalysis | Copper Photosensitizer with Cobalt or Nickel Catalyst nih.gov | Formation of a radical for intramolecular reactions |

| Radical Borylation/Hydrogenation | Metallaphotoredox Catalysis | Zirconocene with a Photocatalyst acs.org | Generation of a radical for subsequent borylation or reduction |

| Cross-Coupling | Transition-Metal Catalysis | Modern Palladium or Nickel-based catalysts snnu.edu.cnnih.gov | C(sp³)-C(sp²) or C(sp³)-N bond formation (e.g., Suzuki, Buchwald-Hartwig type) |

Interdisciplinary Research with Material Science and Polymer Chemistry for Advanced Applications

The 1,2-dimethoxybenzene (B1683551) (veratrole) unit of this compound possesses valuable electronic properties, making it an attractive component for advanced materials. wikipedia.org Interdisciplinary research bridging organic synthesis with material and polymer science is a promising future direction. The veratrole moiety is electron-rich and can act as a redox-active center. wikipedia.orgrsc.org

In polymer chemistry, this compound can be used as a functional monomer. The chloroethyl group can be chemically modified into a polymerizable group, such as a styrenic or acrylic moiety. Polymerization of such a monomer would yield polymers where the redox-active veratrole unit is appended to the polymer backbone. Such redox-active polymers are being investigated for a range of applications, including organic batteries, electrochromic devices (smart windows), and sensors. innovativepolymersgroup.commdpi.com

Alternatively, the compound can be used as a functionalizing agent. The reactive chloroethyl group allows the veratrole unit to be grafted onto existing polymer chains or surfaces, modifying their properties. This could be used to create functional surfaces with specific electronic or recognition properties. The development of polymers of intrinsic microporosity (PIMs) that are both redox-active and solution-processable is a key goal for creating next-generation energy storage materials, a field where functionalized veratrole derivatives could make a significant contribution. nih.gov

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 4-(2-Chloroethyl)-1,2-dimethoxybenzene, and what reaction conditions are critical for optimizing yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or alkylation. For example, reacting 1,2-dimethoxybenzene derivatives with 1,2-dichloroethane under basic conditions (e.g., t-BuOK in DMSO at room temperature) facilitates chloroethyl group introduction . Key parameters include solvent polarity (DMSO enhances nucleophilicity), temperature control to minimize side reactions, and stoichiometric ratios of alkylating agents.

Q. How stable is this compound under varying pH conditions, and what handling protocols are recommended?

- Methodology : While direct stability data for this compound is limited, structurally similar chloroethyl-substituted aromatics (e.g., 2-chloro-1-ethynyl-4-methoxybenzene) show stability in aqueous solutions at pH 5–9 . For handling, use inert atmospheres (N₂/Ar) to prevent oxidation and store at –20°C in moisture-free environments .

Q. What analytical techniques are most reliable for identifying and quantifying this compound in complex mixtures?

- Methodology : GC×GC-MS with retention index (RI) matching is highly effective. For example, 1,2-dimethoxybenzene derivatives are identified using RI values (experimental vs. literature) and exact mass analysis (mass accuracy <5 ppm) . NMR (¹H/¹³C) and FTIR can confirm structural features like chloroethyl groups and methoxy substituents.

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved, and what catalysts are promising?

- Methodology : Enantioselective alkylation or cross-coupling reactions require chiral ligands (e.g., BINAP or phosphoramidites) paired with transition metals (Pd, Cu). For example, asymmetric Heck reactions or Ullmann couplings can introduce chirality . Recent studies highlight organocatalysts (e.g., thiourea derivatives) for C–H activation in bicyclic resorcinol synthesis, which could be adapted .

Q. What strategies resolve contradictions in reported reactivity of this compound across studies (e.g., unexpected byproducts in coupling reactions)?

- Methodology : Systematic reaction monitoring (e.g., in situ IR or LC-MS) identifies intermediates. For instance, competing elimination pathways (forming vinyl derivatives) vs. substitution can arise from solvent/base mismatches. Adjusting solvent polarity (e.g., switching from DMSO to THF) and optimizing base strength (e.g., K₂CO₃ vs. t-BuOK) mitigates this .

Q. How can this compound be functionalized for biological activity studies, such as enzyme inhibition or receptor binding?

- Methodology :

- Carbonic Anhydrase Inhibition : Introduce sulfonamide or thiol groups via nucleophilic substitution. Derivatives like 4-[2-(3,4-dimethoxybenzyl)cyclopentyl]-1,2-dimethoxybenzene show inhibitory effects (IC₅₀ values <10 µM) in enzymatic assays .

- Opioid Receptor Targeting : Modify the chloroethyl group to azide or alkyne for click chemistry with pharmacophores (e.g., benzomorphan scaffolds) .

Q. What are the challenges in scaling up reactions involving this compound while adhering to green chemistry principles?

- Methodology : Replace hazardous solvents (DMSO, DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic systems (e.g., Cu nanoparticles) reduce stoichiometric waste in coupling reactions. Lifecycle analysis (LCA) tools can assess environmental impact of halogenated byproducts .

Critical Analysis of Contradictions

- Reactivity Discrepancies : Variations in reported yields for alkylation reactions may stem from trace moisture (hydrolysis of chloroethyl groups) or impurities in starting materials. Purity checks (HPLC, elemental analysis) and rigorous drying protocols (molecular sieves, Schlenk techniques) are essential .

- Biological Activity : Conflicting IC₅₀ values in enzyme assays may arise from assay conditions (e.g., buffer ionic strength). Standardized protocols (e.g., CO₂ hydration assay for carbonic anhydrase) improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.